molecular formula C25H41N7O3S B1665879 4-(dimethylamino)-N-[2-[[1-oxo-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,5-thiadiazol-3-yl]amino]ethyl]butanamide CAS No. 114394-28-4

4-(dimethylamino)-N-[2-[[1-oxo-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,5-thiadiazol-3-yl]amino]ethyl]butanamide

Cat. No.: B1665879
CAS No.: 114394-28-4
M. Wt: 519.7 g/mol
InChI Key: NRZGYBPILBLXJZ-UHFFFAOYSA-N
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Description

AY 29315 is a histamine H2-receptor antagonist with antisecretory and antiulcer activities.

Scientific Research Applications

Antisecretory and Antiulcer Activities

4-(dimethylamino)-N-[2-[[1-oxo-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,5-thiadiazol-3-yl]amino]ethyl]butanamide has shown significant antisecretory and antiulcer activities. It was found to be more potent than ranitidine in inhibiting gastric acid secretion in rats, dogs, and monkeys. It also demonstrated a strong effect against acetylsalicylic acid-induced ulcers in rats (Borella et al., 1988).

Synthesis and Biological Evaluation as Antimicrobial Agents

A related derivative was synthesized and evaluated for its antimicrobial activity against various bacteria and fungi. This study illustrates the potential of compounds structurally similar to this compound in antimicrobial applications (Patel, Kumari, & Patel, 2012).

Application in Organic Synthesis

The compound has been used in the synthesis of various organic compounds. For example, its derivatives were utilized in the synthesis of thiazolidinone and 1,3,5-triazin derivatives, which are important in the field of organic chemistry and drug development (Albreht et al., 2009).

Development of Platelet Aggregation Inhibitors

It has played a role in the development of platelet aggregation inhibitors. Specifically, derivatives of this compound were studied for their potential in inhibiting human platelet aggregation, which is crucial for developing treatments for thrombotic diseases (Hayashi et al., 1998).

Synthesis of 1,4-Dihydropyridine Derivatives

This compound was used in the synthesis of 1,4-dihydropyridine derivatives, which have various pharmaceutical applications. These derivatives were obtained through reactions with primary amines (Stanovnik et al., 2002).

Properties

CAS No.

114394-28-4

Molecular Formula

C25H41N7O3S

Molecular Weight

519.7 g/mol

IUPAC Name

4-(dimethylamino)-N-[2-[[1-oxo-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,5-thiadiazol-3-yl]amino]ethyl]butanamide

InChI

InChI=1S/C25H41N7O3S/c1-31(2)15-7-11-23(33)26-13-14-28-25-24(29-36(34)30-25)27-12-8-18-35-22-10-6-9-21(19-22)20-32-16-4-3-5-17-32/h6,9-10,19H,3-5,7-8,11-18,20H2,1-2H3,(H,26,33)(H,27,29)(H,28,30)

InChI Key

NRZGYBPILBLXJZ-UHFFFAOYSA-N

SMILES

CN(C)CCCC(=O)NCCNC1=NS(=O)N=C1NCCCOC2=CC=CC(=C2)CN3CCCCC3

Canonical SMILES

CN(C)CCCC(=O)NCCNC1=NS(=O)N=C1NCCCOC2=CC=CC(=C2)CN3CCCCC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(dimethylamino)-N-(2-((3-((3-(1-piperidinyl)methyl)phenoxy)propylamino)-1,2,5-thiadiazol-4-yl)aminoethyl)butanamide S-oxide
AY 29315
AY-29315

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(dimethylamino)-N-[2-[[1-oxo-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,5-thiadiazol-3-yl]amino]ethyl]butanamide
Reactant of Route 2
Reactant of Route 2
4-(dimethylamino)-N-[2-[[1-oxo-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,5-thiadiazol-3-yl]amino]ethyl]butanamide
Reactant of Route 3
4-(dimethylamino)-N-[2-[[1-oxo-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,5-thiadiazol-3-yl]amino]ethyl]butanamide
Reactant of Route 4
Reactant of Route 4
4-(dimethylamino)-N-[2-[[1-oxo-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,5-thiadiazol-3-yl]amino]ethyl]butanamide
Reactant of Route 5
Reactant of Route 5
4-(dimethylamino)-N-[2-[[1-oxo-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,5-thiadiazol-3-yl]amino]ethyl]butanamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(dimethylamino)-N-[2-[[1-oxo-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,5-thiadiazol-3-yl]amino]ethyl]butanamide

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